molecular formula C10H13ClN2O B2608179 N-(Sec-butyl)-2-chloronicotinamide CAS No. 546116-80-7

N-(Sec-butyl)-2-chloronicotinamide

Cat. No.: B2608179
CAS No.: 546116-80-7
M. Wt: 212.68
InChI Key: QFLXUEXNFXGGKP-UHFFFAOYSA-N
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Description

N-(Sec-butyl)-2-chloronicotinamide is a chemical compound that contains a sec-butyl group . The sec-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . It is derived from either of the two isomers of butane . The sec-butyl group is connected at one of the non-terminal (internal) carbon atoms .


Synthesis Analysis

The synthesis of N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . Broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields are a few important features of this methodology .


Molecular Structure Analysis

The sec-butyl group in this compound is chiral . The carbon atom at position 2 is a stereocenter . It has four different groups attached: −H, −CH3, −CH2−CH3, and −R (the R group is not equal to those three groups) .


Chemical Reactions Analysis

Organolithium reagents, including n-BuLi, are used in the synthesis of specific aldehydes and ketones . One such synthetic pathway is the reaction of an organolithium reagent with disubstituted amides .


Physical and Chemical Properties Analysis

One of the most useful chemical properties of n-BuLi is its ability to deprotonate a wide range of weak Brønsted acids . t-Butyllithium and s-butyllithium are more basic . n-BuLi can deprotonate (that is, metalate) many types of C−H bonds, especially where the conjugate base is stabilized by electron delocalization or one or more heteroatoms (non-carbon atoms) .

Scientific Research Applications

Herbicidal Activity

N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrate promising herbicidal activity. Some compounds within this category have shown effectiveness against Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). The structure-activity relationship (SAR) of these compounds suggests potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Antiseizure and Neuroprotective Properties

Sec-Butyl-propylacetamide (SPD), a derivative of valproic acid amide, has been evaluated for its anticonvulsant activity across various rodent seizure and epilepsy models. It demonstrated significant efficacy in rat and guinea pig models of status epilepticus and neuroprotection in hippocampal slice models of excitotoxic cell death, indicating its potential for treating seizures and providing neuroprotection against organophosphate-induced neuronal damage (H. White et al., 2012).

Electrocatalytic Synthesis

Mesoporous nitrogen-doped carbon derived from ionic liquids like N-butyl-3-methylpyridinium dicyanamide has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This development paves the way for a sustainable and efficient method for producing hydrogen peroxide, highlighting the versatility of N-(Sec-butyl)-2-chloronicotinamide derivatives in catalysis (Tim‐Patrick Fellinger et al., 2012).

Derivatization of Hydroxyfuranones

Sec-butanol has been utilized for the derivatization of chlorinated hydroxyfuranones, showcasing the adaptability of sec-butyl derivatives in chemical analysis. This application is significant for detecting hydroxyfuranones in complex matrices, contributing to advancements in analytical chemistry (J. Nawrocki et al., 2001).

Organic Synthesis

The efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling has been reported. This method highlights the role of this compound derivatives in facilitating the development of new compounds through palladium-catalyzed reactions, which are crucial in organic synthesis (Wu Yang et al., 2003).

Safety and Hazards

N-(Sec-butyl)-2-chloronicotinamide, like many other chemicals, should be handled with care. It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

There are several areas of future research related to N-(Sec-butyl)-2-chloronicotinamide, including the development of new insect repellents that are more effective and have fewer negative side effects. Other areas of research include the study of its effects on the environment and its potential use in agriculture as a pest repellent .

Properties

IUPAC Name

N-butan-2-yl-2-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-7(2)13-10(14)8-5-4-6-12-9(8)11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLXUEXNFXGGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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